

# Sucunamostat (SCO-792) literature review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sucunamostat |           |
| Cat. No.:            | B10823807    | Get Quote |

An in-depth technical guide to **Sucunamostat** (SCO-792), a first-in-class enteropeptidase inhibitor for the potential treatment of metabolic and kidney diseases.

### Introduction

**Sucunamostat** (SCO-792) is an orally administered small molecule that acts as a potent and reversible inhibitor of enteropeptidase, a key enzyme in the digestion of proteins.[1][2] By targeting this enzyme, **Sucunamostat** reduces the absorption of amino acids from the gut into the bloodstream.[3] This novel mechanism of action has shown therapeutic potential in a range of conditions, including diabetic kidney disease (DKD), chronic kidney disease (CKD), obesity, and type 2 diabetes, as demonstrated in preclinical and clinical studies.[3][4][5] Developed by Scohia Pharma, **Sucunamostat** is currently under clinical investigation for several indications, including nephrotic syndrome and homocystinuria.[6][7] This document provides a comprehensive technical overview of the existing literature on **Sucunamostat**, including its mechanism of action, key experimental data, and methodologies.

## **Mechanism of Action**

Enteropeptidase, a serine protease located on the brush border of the duodenum, is the initiating enzyme in the protein digestion cascade. It converts inactive trypsinogen into its active form, trypsin.[4] Trypsin then activates other pancreatic zymogens, leading to the breakdown of dietary proteins into absorbable amino acids.[8]

**Sucunamostat** inhibits enteropeptidase, thereby reducing the activation of trypsin and subsequent protein digestion. This leads to a decrease in the absorption of amino acids into the



systemic circulation.[1][3] This reduction in circulating amino acids is believed to be the primary driver of **Sucunamostat**'s therapeutic effects in various disease models.[8]

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of **Sucunamostat** and a typical experimental workflow for its evaluation.



(e.g., Oral Protein Challenge)

Glycemic Control)

Mechanism of Action Studies (e.g., Hyperinsulinaemic-Euglycaemic Clamp)



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of a small-molecule enteropeptidase inhibitor, SCO-792 PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCO-792 | SCOHIA PHARMA, Inc. [scohia.com]
- 4. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scohia.com [scohia.com]
- 6. Sucunamostat by Scohia Pharma for Nephrotic Syndrome: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Sucunamostat by Scohia Pharma for Homocystinuria: Likelihood of Approval [pharmaceutical-technology.com]
- 8. Enteropeptidase inhibition improves kidney function in a rat model of diabetic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sucunamostat (SCO-792) literature review].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823807#sucunamostat-sco-792-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com